ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Beschreibung
Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is an intriguing compound known for its complex structure and versatile applications across various fields. This molecule combines unique functional groups and structural motifs, making it a subject of interest in both synthetic chemistry and applied sciences.
Eigenschaften
IUPAC Name |
ethyl 2-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKFUZVUQHFMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can be synthesized through a multi-step organic synthesis process, involving the following key steps:
Formation of the imidazo[2,1-f]purine core:
React 6,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1H-pyrimidine with benzylamine in the presence of a suitable catalyst to form the imidazo[2,1-f]purine intermediate.
Benzylation and acylation reactions:
Benzylate the intermediate using benzyl chloride and a base such as potassium carbonate.
Acylate the compound with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods: For large-scale production, these steps can be optimized using continuous flow chemistry techniques and automated reactors to ensure consistency, high yield, and purity. Scalability and cost-effectiveness are key considerations in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify its existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to alter the compound's structural motifs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium hydride for nucleophilic substitution.
Major Products: These reactions typically yield derivatives with altered functional groups, enhancing the compound's versatility for different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is studied for its potential in creating novel organic frameworks and for use as an intermediate in synthesizing other complex molecules.
Biology: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exhibits interesting biological activities, making it a candidate for drug development and biochemical research.
Medicine: The compound's unique structure allows it to interact with various biological targets, offering potential therapeutic benefits in treating certain diseases.
Industry: It can serve as a precursor for advanced materials and specialized chemicals used in various industrial applications.
Wirkmechanismus
Mechanism of Effects: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects through specific molecular interactions. These include binding to enzymes or receptors, which in turn modulates biochemical pathways.
Molecular Targets and Pathways: The compound primarily targets purine-related pathways and has been shown to interact with enzymes involved in nucleotide metabolism. This interaction can influence cell proliferation, making it a valuable molecule for cancer research and therapy.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-methyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-benzyl-1,6-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-phenyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Each of these compounds shares a core structure with slight variations, influencing their chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
